Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate

Description

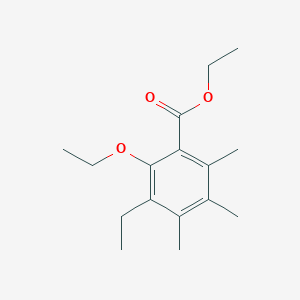

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate is a polysubstituted benzoate ester featuring a benzene ring with three methyl groups (at positions 4, 5, and 6), an ethyl group (position 3), and an ethoxy group (position 2), esterified with an ethyl group at the carboxyl position.

Properties

CAS No. |

917592-83-7 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate |

InChI |

InChI=1S/C16H24O3/c1-7-13-11(5)10(4)12(6)14(15(13)18-8-2)16(17)19-9-3/h7-9H2,1-6H3 |

InChI Key |

XUFPEWSEOITQSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)C)C)C(=O)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate typically involves esterification reactions. One common method is the reaction of 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can also be employed to accelerate the reaction. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: The major product is 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoic acid.

Reduction: The major product is 2-ethoxy-3-ethyl-4,5,6-trimethylbenzyl alcohol.

Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physical Properties

Methyl 4-(((allyloxy)carbonyl)oxy)-2-hydroxy-3,5,6-trimethylbenzoate (S2)

- Structure : Positions 3,5,6-trimethyl; position 2 has a hydroxyl group; position 4 has an allyloxycarbonyloxy group.

- Key Data : Molecular weight 295.12 g/mol (HRMS), melting point 64–66°C, IR carbonyl peak at 1754 cm⁻¹ (ester) .

Ethyl 3-iodo-4-methoxybenzoate

- Structure : Position 3 has an iodine atom; position 4 has a methoxy group.

- Key Data : Higher molecular weight due to iodine (~318 g/mol), with methoxy contributing to moderate polarity .

- Comparison: The iodine atom increases molecular weight and electrophilicity, making this compound more reactive in substitution reactions compared to the alkyl-substituted target compound.

Reactivity and Stability

Hydrolysis Resistance

- The target compound’s 2-ethoxy and 3-ethyl groups create significant steric hindrance, likely slowing hydrolysis compared to less-substituted esters (e.g., methyl benzoate derivatives). In contrast, S2’s hydroxyl group at position 2 makes it more susceptible to oxidation or nucleophilic attack .

- Evidence from analogous benzoate esters (e.g., acyl derivatives of 2-hydroxy-5-methyl-benzophenoneoximes) suggests that bulky substituents reduce hydrolysis rates due to steric hindrance, aligning with the stability inferred for the target compound .

Environmental and Industrial Relevance

- Substituted benzoates like Ethyl 3-iodo-4-methoxybenzoate are valued in pharmaceuticals and agrochemicals due to their reactivity . The target compound’s high hydrophobicity (from multiple alkyl groups) may suit applications in lipid-soluble formulations or polymer additives.

- Environmental persistence data for ethyltoluene (CAS 622-96-8) suggest that alkyl-substituted aromatics exhibit moderate biodegradability, implying similar behavior for the target compound .

Data Table: Key Properties of Analogous Benzoate Esters

Research Findings and Implications

- Steric vs. Electronic Effects : The target compound’s stability is dominated by steric hindrance, whereas analogs like S2 balance steric and electronic effects (e.g., hydroxyl group reactivity) .

- Synthetic Challenges : Multi-alkyl substitution complicates purification and reaction kinetics, necessitating optimized catalytic systems (e.g., 4-DMAP in S2 synthesis) .

- Application Potential: The compound’s hydrophobicity may limit aqueous applications but enhance compatibility with non-polar matrices, contrasting with iodine- or hydroxy-substituted analogs suited for reactive intermediates .

Biological Activity

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an ethoxy group and multiple methyl substituents on the benzene ring. The molecular formula is , and its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18.5 | Inhibition of PI3K/Akt pathway |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

Anti-inflammatory Effects

Additionally, this compound has been shown to possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound appears to be mediated through several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Signaling Pathways : The compound inhibits critical signaling pathways such as PI3K/Akt and NF-kB, which are often upregulated in cancer and inflammatory conditions.

Study on Breast Cancer Cells

A study published in a peer-reviewed journal assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Inflammation Model

In an animal model of inflammation induced by LPS, administration of this compound resulted in a marked reduction in paw edema and serum levels of inflammatory mediators . This suggests its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.